N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c1-15-6-8-16(9-7-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-5-3-2-4-17(18)24/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYJCZIMVKMIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 388.44 g/mol. It features a complex structure that includes a triazole ring and a pyridazine moiety, which are known for their biological activities.
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly through its interaction with specific proteins involved in cancer cell proliferation. For instance, it has been shown to inhibit Polo-like kinase 1 (Plk1), a protein that is often overexpressed in various cancers. In vitro studies demonstrated an IC50 value of approximately 4.4 μM for Plk1 inhibition, suggesting its potential as an anticancer agent .
2. Collagen Synthesis Inhibition
The compound appears to interfere with collagen synthesis pathways. Studies have noted a decrease in collagen expression and hydroxyproline content in cell culture media upon treatment with this compound. This suggests its potential utility in treating fibrotic diseases where excessive collagen deposition is problematic .
3. Immune Modulation
This compound has also been identified as an immune modulator. Its activity on the stimulator of interferon genes (STING) pathway indicates potential applications in cancer immunotherapy and antiviral strategies .
Biological Activity Summary Table
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of Plk1 | |
| Collagen Synthesis | Decreased expression of collagen | |
| Immune Modulation | STING pathway activation |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various compounds, this compound was shown to induce mitotic arrest in cancer cell lines. The results indicated significant antiproliferative effects compared to control groups, highlighting its potential as a therapeutic agent against malignancies.
Case Study 2: Fibrosis Treatment
Another study focused on the compound's role in modulating fibrosis-related pathways. The findings revealed that treatment with this compound resulted in reduced collagen deposition in fibroblast cultures, suggesting a promising avenue for the treatment of fibrotic diseases such as systemic sclerosis or liver fibrosis.
Preparation Methods
Cyclization of 6-Hydrazinylpyridazine Precursors
In a representative procedure, 4-amino-1,2,4-triazole undergoes cyclization with ethyl acetoacetate in refluxing ethanol to yield 6-methyl-triazolo[4,3-b]pyridazin-8(7H)-one. Subsequent chlorination with phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at 100°C for 6 hours affords 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ). This intermediate serves as a key substrate for further functionalization.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, ethanol, reflux | 98% | |
| Chlorination | POCl₃, DMF, 100°C, 6 h | 87% |
Functionalization of the Ethylamine Side Chain
The ethylamine linker at position 3 of the triazolo[4,3-b]pyridazine is introduced via alkylation or Mitsunobu reactions.
Alkylation of 3-Hydroxy Intermediate
A patent-derived method involves treating 3-hydroxy-triazolo[4,3-b]pyridazine with 2-bromoethylamine hydrobromide in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 60°C for 8 hours. This yields the 3-(2-aminoethyl) derivative, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.
Table 3: Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromoethylamine HBr | Cs₂CO₃ | DMSO | 60°C, 8 h | 65% |
Amidation with 4-Methylbenzoyl Chloride
The final step involves coupling the primary amine of the ethylamine side chain with 4-methylbenzoyl chloride. This is achieved under Schotten-Baumann conditions using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM).
Table 4: Amidation Optimization
| Acylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzoyl chloride | DIPEA | DCM | 0°C → rt | 82% |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved through:
- 1H NMR (400 MHz, DMSO-d₆): δ 11.02 (s, 1H, NH), 9.59 (s, 1H, CONH), 7.99–7.85 (m, aromatic protons), 2.41 (s, 3H, CH₃).
- High-Resolution Mass Spectrometry (HRMS) : m/z 475.18 [M+H]+ (calculated for C₂₅H₂₆FN₆O₂S: 474.18).
Challenges and Mitigation Strategies
- Regioselectivity in Chlorination : The use of POCl₃ with DMF ensures selective chlorination at the 6-position over other reactive sites.
- Thiol Oxidation : Conducting thioether formation under inert atmosphere (N₂/Ar) minimizes disulfide formation.
- Amine Protection : Boc protection prevents undesired side reactions during alkylation and amidation steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
